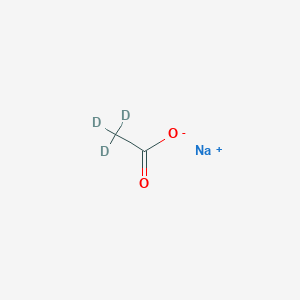

Sodium acetate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192490 | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39230-37-0 | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039230370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen di[2H3]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Acetate-d3: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Sodium acetate-d3 (CD3COONa), a deuterated isotopologue of sodium acetate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. It includes a summary of its properties, detailed experimental protocols for their determination, and a visualization of its application in metabolic flux analysis.

Core Properties of this compound

This compound, also known as acetic-d3 acid sodium salt, is a white crystalline solid.[1][2] It is the sodium salt of deuterated acetic acid and is primarily used as a labeled standard in mass spectrometry-based experiments, particularly in metabolomics and proteomics, as well as a tracer in metabolic flux analysis.[3][4][5] The deuterium labeling provides a distinct mass shift (M+3), allowing it to be distinguished from its unlabeled counterpart.[1][6]

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. Key physical properties are summarized in the table below.

| Property | Value | References |

| Appearance | White to off-white crystalline solid/powder | [1][2][7] |

| Molecular Formula | CD3COONa | [3][8] |

| Molecular Weight | 85.05 g/mol | [3] |

| Melting Point | >300 °C (decomposes) | [1][6] |

| Solubility | Slightly soluble in methanol and water. | [2][7] |

| Isotopic Purity | Typically ≥99 atom % D | [1][6] |

Chemical Properties

The chemical properties of this compound are largely similar to that of unlabeled sodium acetate, with the primary difference being the kinetic isotope effect due to the carbon-deuterium bonds.

| Property | Value/Information | References |

| CAS Number | 39230-37-0 | [3] |

| Synonyms | Acetic-d3 acid sodium salt | [9] |

| Storage | Store at room temperature, away from light and moisture. | [3][8] |

| Stability | Stable under recommended storage conditions. | [3] |

| InChI Key | VMHLLURERBWHNL-NIIDSAIPSA-M | [1][6] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound into a mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.[10]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube (sealed end down) through a long glass tube (e.g., a condenser) onto a hard surface. The impact will cause the sample to pack down. Repeat this until a packed sample height of 2-3 mm is achieved.[11]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. Allow the apparatus to cool before proceeding.[12]

-

For an accurate measurement, set the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.

-

Observe the sample through the magnifying lens.

-

-

Recording Data:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The reported melting point should be a range. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]

Objective: To quantitatively determine the solubility of this compound in a given solvent (e.g., water, methanol).

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that the solution reaches saturation.[14]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[15]

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the solution should be centrifuged or filtered through a syringe filter (with a filter material compatible with the solvent).[13]

-

-

Quantification:

-

Dilute the clear supernatant to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., LC-MS, taking advantage of the mass difference).[13]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

NMR Sample Preparation for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.

Objective: To prepare a sample of this compound for NMR analysis.

Apparatus:

-

NMR tube and cap

-

Vial

-

Pasteur pipette

-

Deuterated solvent (e.g., D2O)

-

Vortex mixer (optional)

Procedure:

-

Dissolving the Sample:

-

Filtering the Sample (if necessary):

-

If any particulate matter is visible, filter the solution to prevent distortion of the NMR signal. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[17]

-

-

Transferring to the NMR Tube:

-

Using a clean Pasteur pipette, transfer the clear solution into the NMR tube.

-

Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).[1]

-

-

Capping and Labeling:

-

Cap the NMR tube securely.

-

Label the tube clearly with the sample identification.

-

Application in Metabolic Flux Analysis

This compound is a valuable tracer for studying cellular metabolism, particularly the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and fatty acid synthesis.[18][19] When cells are cultured in the presence of this compound, the deuterated acetyl-CoA enters these pathways, and the deuterium atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can quantify the rates (fluxes) of metabolic reactions.[18][20]

The following diagram illustrates the entry of the deuterated acetyl group from this compound into the central carbon metabolism.

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. This compound 99+ ATOM % D CAS#: 39230-37-0 [amp.chemicalbook.com]

- 3. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium acetate (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-3126-25 [isotope.com]

- 5. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. This compound 99+ ATOM % D CAS#: 39230-37-0 [m.chemicalbook.com]

- 8. Sodium acetate (Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Deuterated Sodium Acetate (Sodium Acetate-d3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on deuterated sodium acetate (Sodium Acetate-d3), a vital tool in various scientific disciplines. This document covers its chemical and physical properties, detailed experimental protocols for its application, and its role in key metabolic and signaling pathways.

Chemical Identity and Properties

Deuterated sodium acetate, systematically named this compound, is the sodium salt of deuterated acetic acid. In this isotopically labeled compound, the three hydrogen atoms of the methyl group are replaced with deuterium atoms.

CAS Number: 39230-37-0

Synonyms: Acetic-d3 acid sodium salt

Physicochemical Properties

The table below summarizes the key physicochemical properties of deuterated sodium acetate.

| Property | Value | Reference(s) |

| Molecular Formula | C₂D₃NaO₂ | [1][2] |

| Molecular Weight | 85.05 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | >300 °C (decomposes) | [4] |

| Isotopic Purity | Typically ≥99 atom % D | [4] |

| Chemical Purity | Typically ≥98% | [1] |

| Solubility | Soluble in water | [3] |

Synthesis of Deuterated Sodium Acetate

The synthesis of this compound is typically achieved through the neutralization of acetic acid-d4 with a sodium base, such as sodium hydroxide or sodium bicarbonate. The use of deuterated starting materials is crucial to ensure high isotopic enrichment of the final product.

Experimental Protocol: Synthesis from Acetic Acid-d4 and Sodium Hydroxide

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Acetic acid-d4 (CD₃COOD)

-

Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of sodium hydroxide in a minimal amount of water. Place the flask in an ice bath to cool.

-

Addition of Acetic Acid-d4: Slowly add one molar equivalent of acetic acid-d4 to the sodium hydroxide solution using a dropping funnel while continuously stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

Precipitation and Isolation: Add anhydrous diethyl ether to the aqueous solution to precipitate the this compound.

-

Filtration: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point to obtain a fine, white powder.

-

Characterization: Confirm the identity and isotopic purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Applications and Experimental Protocols

Deuterated sodium acetate is a versatile tool in metabolic research, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). Its primary application is as a tracer to investigate metabolic pathways.

Metabolic Flux Analysis (MFA)

This compound is extensively used as a stable isotope tracer in metabolic flux analysis to quantitatively study cellular metabolism. Once it enters the cell, it is converted to acetyl-CoA, a central molecule in numerous anabolic and catabolic pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the activity of pathways such as the Krebs cycle (TCA cycle) and fatty acid synthesis.

This protocol, originally for ¹³C-labeled sodium acetate, can be adapted for this compound.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Labeling medium (standard medium supplemented with this compound, typically 0.5-5 mM)

-

Dialyzed fetal bovine serum (to minimize unlabeled acetate)

-

Ice-cold phosphate-buffered saline (PBS)

-

Metabolite extraction solvent (e.g., 80% methanol)

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare the labeling medium containing the desired concentration of this compound.

-

Labeling: Remove the standard culture medium and replace it with the labeling medium.

-

Incubation: Culture the cells for a predetermined time to achieve isotopic steady state. This duration should be optimized for the specific cell line and experimental goals (typically 24-48 hours).

-

Harvesting: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Metabolite Extraction:

-

Immediately add ice-cold extraction solvent to quench metabolism.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for MS or NMR analysis.

-

NMR Spectroscopy

Deuterated sodium acetate is a suitable reference standard for NMR spectroscopy. It is also used to probe metabolic pathways in vivo and in vitro.

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O)

-

Internal standard for quantitative NMR (e.g., TSP or DSS)

-

Dilute DCl or NaOD for pH adjustment

-

5 mm NMR tubes

Procedure:

-

Dissolution: Dissolve the this compound powder in the chosen deuterated solvent to a typical concentration of 10-50 mM for high-resolution NMR.

-

Internal Standard: For quantitative analysis, add a known concentration of an internal standard.

-

pH Adjustment: Adjust the pH of the sample to the desired range (e.g., physiological pH 7.0-7.4) using small volumes of dilute DCl or NaOD.

-

Transfer to NMR Tube: Transfer approximately 500-600 µL of the final solution into a clean, high-quality 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution before placing it in the NMR spectrometer.

Signaling and Metabolic Pathways

Metabolic Fate of Acetate

Upon entering a cell, acetate is converted to acetyl-CoA. This acetyl-CoA can then enter various metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle for energy production or be used as a building block for fatty acid synthesis.

Wnt/β-catenin Signaling Pathway

Recent studies have suggested that sodium acetate can influence cellular signaling pathways. For instance, in rabbit cecum epithelial cells, sodium acetate has been shown to stimulate proliferation and migration by activating the Wnt/β-catenin pathway.

Conclusion

Deuterated sodium acetate is an indispensable tool for researchers in the life sciences. Its utility as a metabolic tracer provides deep insights into cellular physiology and disease states. The protocols and pathway information provided in this guide are intended to facilitate the effective use of this powerful research chemical in drug development and fundamental scientific inquiry.

References

A Technical Guide to High-Purity Sodium Acetate-d3 for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Sodium acetate-d3 (CD3CO2Na), a stable isotope-labeled compound essential for various applications in pharmaceutical research and development. This document details commercial supplier specifications, synthesis, quality control, and key experimental applications, including its use in metabolic flux analysis and as an internal standard in bioanalytical studies.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable suppliers who specialize in stable isotope-labeled compounds. The quality and specifications of the product are critical for ensuring the accuracy and reproducibility of experimental results. Below is a comparative summary of typical product specifications from leading commercial vendors.

Table 1: Comparison of Commercial Supplier Specifications for High-Purity this compound

| Specification | Sigma-Aldrich (Merck) | Cambridge Isotope Laboratories, Inc. | Apollo Scientific | Pharmaffiliates |

| Product Name | This compound | Sodium acetate (D3, 99%) | This compound | This compound |

| CAS Number | 39230-37-0 | 39230-37-0[1] | 39230-37-0[2] | 39230-37-0 |

| Molecular Formula | CD3CO2Na | CD3COONa[1] | Not Specified | C2D3NaO2 |

| Molecular Weight | 85.05 | 85.05[1] | Not Specified | 85.05 |

| Isotopic Purity | 99 atom % D | 99% (D)[1] | >99.0 Atom % D[2] | Not Specified |

| Chemical Purity | Not Specified | 98%[1] | Not Specified | Not Specified |

| Physical Form | Crystals[3] | Individual | Not Specified | White Solid |

| Storage | Not Specified | Room temperature, away from light and moisture[1] | Not Specified | 2-8°C Refrigerator[4] |

| Applications | NMR, bio NMR, protein expression | Metabolomics, MS/MS Standards, Proteomics[1] | Not Specified | Labeled analogue for various uses |

Synthesis and Quality Control

The synthesis of high-purity this compound is a straightforward acid-base reaction, followed by purification to ensure high isotopic enrichment and chemical purity.

General Synthesis Pathway

The most common method for synthesizing this compound involves the neutralization of Acetic acid-d4 with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is typically performed in an aqueous solution, followed by evaporation of the solvent and crystallization of the product.

A typical procedure involves dissolving Acetic acid-d4 in water and slowly adding a stoichiometric amount of sodium hydroxide while stirring.[5] The reaction is exothermic and may require cooling. After the reaction is complete, the water is removed by evaporation, and the resulting this compound is purified by recrystallization.[5]

Quality Control Methods

Ensuring the high purity of this compound is critical for its intended applications. The primary analytical techniques used for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons in the methyl group, thereby verifying the high isotopic enrichment. For a high-purity sample, the characteristic singlet of the methyl protons of sodium acetate (around 1.9 ppm) should be absent or significantly diminished.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight and isotopic distribution of the final product. The mass spectrum should show a parent ion corresponding to the deuterated acetate anion (m/z 62), confirming the presence of three deuterium atoms.

Applications in Pharmaceutical Research and Drug Development

This compound is a versatile tool in pharmaceutical research, primarily used for metabolic labeling studies and as an internal standard for quantitative bioanalysis.

Metabolic Flux Analysis

Stable isotope tracing with labeled compounds like this compound is a powerful technique to investigate metabolic pathways.[6] When introduced into a biological system, the deuterated acetate is converted to Acetyl-CoA-d3, which then enters central carbon metabolism, most notably the Tricarboxylic Acid (TCA) cycle.[6] By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify the rates (fluxes) of metabolic pathways.[7] This is crucial for understanding the metabolic reprogramming in diseases like cancer and for evaluating the mechanism of action of drugs that target metabolic pathways.[6]

References

- 1. How to Make Sodium Acetate From Household Ingredients : 6 Steps (with Pictures) - Instructables [instructables.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Amasci.net - Sodium acetate synthesis [amasci.net]

- 6. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Application of Sodium Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling protocols, and detailed experimental methodologies for the use of Sodium acetate-d3 (Deuterated Sodium Acetate). The information is intended to ensure safe laboratory practices and effective application of this compound in metabolic research, particularly in studies involving nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Section 1: Safety Data Sheet Overview

This compound, the deuterated analog of sodium acetate, is a stable, non-radioactive isotope-labeled compound. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2][3] The following tables summarize the key quantitative safety and physical property data.

Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | CD₃CO₂Na | [2][4][5] |

| Molecular Weight | 85.05 g/mol | [4][5] |

| Appearance | White crystalline solid/powder | [4][6][7] |

| Melting Point | >300 °C (decomposes) | [1][4] |

| Solubility | Freely soluble in water | [7] |

| pH | 7.5 - 9.2 (5% aqueous solution) | [7] |

| Isotopic Purity | Typically ≥99 atom % D | [4][8] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[1][2][3] However, some suppliers may indicate potential for mild irritation.

| Hazard Statement | Precautionary Statement | Classification |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Skin Irritation (Category 2) |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Eye Irritation (Category 2A) |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Note: Classification may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) provided with the product.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] It is treated as a compound with low toxicity, similar to its non-deuterated counterpart.

| Route of Exposure | Effect |

| Ingestion | Not expected to be harmful. Large doses may cause abdominal pain and nausea.[8][9] |

| Inhalation | May cause irritation to the respiratory tract.[8][9] |

| Skin Contact | May cause mild skin irritation.[8][9] |

| Eye Contact | May cause serious eye irritation.[8] |

Section 2: Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2][9][10][11]

-

Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber).[2][8][10][11][12]

-

Body Protection: A standard laboratory coat should be worn.[8][10][12]

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH/MSHA approved respirator is recommended.[10]

Safe Handling Practices

-

Handle in a well-ventilated area to avoid dust formation and inhalation.[8][10][12][13][14]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Use dry, clean-up procedures and avoid generating dust during spills.[8]

Storage Conditions

This compound is hygroscopic, meaning it absorbs moisture from the air.[6][12]

-

Keep in a cool, dry, and well-ventilated place.[8][9][10][12] Optimal storage temperatures are typically between 15°C and 30°C.[12]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

Section 3: Experimental Protocols and Applications

This compound is a key tracer in metabolic research, used to investigate pathways such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[1][15] Acetate is a precursor for acetyl-CoA, a central molecule in cellular metabolism.[1] By introducing deuterated acetate, researchers can trace the fate of the deuterium label through various metabolic pathways using NMR or mass spectrometry.

General Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound in cell culture.

Caption: General workflow for a cell culture-based metabolic tracing experiment.

Detailed Protocol: Cell Culture Labeling and Metabolite Extraction

This protocol provides a representative method for labeling cultured cells with this compound and extracting metabolites for analysis.

Materials:

-

Cultured cells in exponential growth phase

-

Culture medium (consider using dialyzed serum to minimize unlabeled acetate)[1]

-

This compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of high speed at 4°C)

-

Vacuum concentrator

Methodology:

-

Media Preparation: Prepare the labeling medium by dissolving this compound to the desired final concentration (typically 0.5-5 mM) in the appropriate culture medium.[1]

-

Labeling: When cells reach the desired confluency, aspirate the standard culture medium. Wash the cells once with pre-warmed PBS. Replace the PBS with the prepared 13C-labeling medium.

-

Incubation: Culture the cells in the labeling medium for a predetermined duration to approach isotopic steady state. This time should be optimized for the specific cell line and pathways of interest (e.g., ~2 hours for the TCA cycle).[3]

-

Metabolism Quenching and Harvesting:

-

Aspirate the labeling medium from the culture dish.

-

Quickly wash the cells with a sufficient volume of ice-cold PBS to remove any remaining labeling medium.

-

Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the dish to quench all enzymatic activity.[1]

-

Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.[1][15]

-

-

Metabolite Extraction:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[1]

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new clean tube.

-

-

Sample Preparation for Analysis:

-

Dry the supernatant using a vacuum concentrator.

-

The dried metabolite pellet can be stored at -80°C or reconstituted in a suitable solvent for immediate analysis by LC-MS/MS or NMR.[1]

-

Tracing Acetate through Central Carbon Metabolism

This compound is used to trace the entry of acetate into central metabolic pathways. The deuterated methyl group of acetate is transferred to acetyl-CoA, which then enters the TCA cycle.

Caption: Simplified pathway of this compound metabolism.

This diagram illustrates how the deuterated acetyl group from this compound is incorporated into the Tricarboxylic Acid (TCA) cycle and can also be directed towards de novo lipogenesis. The positions of the deuterium atoms can be tracked in downstream metabolites to quantify pathway flux.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3][8][9][13][14]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2][3][8][9][13][14]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][8][9][13][14]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Contact a poison control center or doctor if you feel unwell.[1][2][3][8][9][13][14]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9][13][14]

-

Fire-Fighting Procedures: this compound is not combustible, but its container may burn.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][9][13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Modeling of sodium acetate recovery from aqueous solutions by electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phase-change material - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Sodium Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the natural abundance of deuterium and its inherent effects on the isotopic purity and experimental application of Sodium acetate-d3. Understanding these principles is crucial for accurate data interpretation and the robust design of studies in metabolic research, drug development, and beyond.

The Foundation: Natural Abundance of Deuterium

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron in its nucleus, in contrast to the single proton of the more common protium (¹H). While seemingly a minor difference, this additional mass has significant implications for the chemical and physical properties of molecules in which it is incorporated.

The natural abundance of deuterium is a fundamental consideration in the study and application of deuterated compounds. On Earth, deuterium accounts for approximately 0.0156% of all hydrogen atoms.[1][2] This means that for every 6,420 hydrogen atoms, one is a deuterium atom.[2] While this percentage may appear small, it has a tangible impact on the isotopic composition of any hydrogen-containing compound, including intentionally deuterated molecules like this compound.

This compound: A Tool in Metabolic Research

This compound (CD₃COONa) is a deuterated analog of sodium acetate where the three hydrogen atoms of the methyl group have been replaced with deuterium. It is a widely used tool in scientific research, particularly as a tracer in metabolic studies to probe pathways such as the tricarboxylic acid (TCA) cycle and de novo lipogenesis.[3][4] By introducing this compound into a biological system, researchers can track the fate of the deuterated acetyl-CoA and elucidate metabolic fluxes.

| Property | Value | Reference |

| Chemical Formula | CD₃CO₂Na | [5] |

| CAS Number | 39230-37-0 | [5] |

| Molecular Weight | ~85.05 g/mol | [6] |

| Typical Isotopic Purity | ≥99 atom % D | [5] |

| Applications | Metabolic tracer, MS/MS standards, Proteomics | [6] |

The Inevitable Impurity: Impact of Natural Abundance on this compound

Despite being synthesized to a high degree of isotopic enrichment (typically ≥99 atom % D), commercially available this compound is not 100% pure CD₃COONa. The natural abundance of protium (¹H) during the synthesis process, as well as the inherent presence of deuterium in the starting materials, leads to a predictable distribution of isotopologues.

The primary "impurity" in this context is the presence of Sodium acetate-d2 (CD₂HCOONa), where one of the three deuterium atoms is a protium atom. The expected abundances of the different isotopologues in a sample of this compound with a given isotopic enrichment can be calculated using a binomial expansion.[2]

For a batch of this compound with 99% deuterium enrichment at the methyl position, the expected distribution of isotopologues is as follows:

| Isotopologue | Formula | Species Abundance (%) |

| This compound | CD₃COONa | (0.99)³ = 97.03% |

| Sodium acetate-d2 | CD₂HCOONa | 3 x (0.99)² x (0.01) = 2.94% |

| Sodium acetate-d1 | CDH₂COONa | 3 x (0.99) x (0.01)² = 0.03% |

| Sodium acetate-d0 | CH₃COONa | (0.01)³ = 0.0001% |

This table clearly demonstrates that even with a high isotopic enrichment, a notable percentage of the material will consist of the d2 isotopologue. For researchers conducting quantitative studies, particularly those using mass spectrometry, it is critical to be aware of this distribution as it can influence the interpretation of results.

Experimental Protocols for Isotopic Analysis

Accurate determination of the isotopic purity and distribution of this compound is paramount for its effective use. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR Spectroscopy for Isotopic Purity Determination

Objective: To determine the atom % D of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Dissolve the sample in a suitable deuterated solvent that does not have signals overlapping with the acetate methyl signal (e.g., D₂O).

-

Add a known quantity of an internal standard with a well-defined proton signal that does not overlap with the analyte signals (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TSP).

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. This is typically 5-7 times the longest T₁ of the protons of interest.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual proton signal of the methyl group of this compound and the signal of the internal standard.

-

The atom % D can be calculated by comparing the integral of the residual methyl proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the known concentrations.

-

High-Resolution Mass Spectrometry for Isotopologue Distribution

Objective: To determine the relative abundance of the d3, d2, d1, and d0 isotopologues of the acetate anion.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water).

-

-

HRMS Acquisition:

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR).

-

Acquire the mass spectrum in negative ion mode to observe the acetate anion (CH₃COO⁻ and its deuterated analogues).

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled acetate (m/z 59.0138) and the corresponding peaks for the deuterated species (d1 at m/z 60.0201, d2 at m/z 61.0264, and d3 at m/z 62.0327).

-

Calculate the relative abundance of each isotopologue by normalizing the peak intensities to the sum of all isotopologue intensities.

-

Visualizing the Application: Tracing the TCA Cycle

This compound is a powerful tool for tracing metabolic pathways. Once it enters a cell, it is converted to acetyl-CoA-d3, which then enters the tricarboxylic acid (TCA) cycle. The deuterium label is subsequently incorporated into various TCA cycle intermediates.

Caption: Metabolic tracing of the TCA cycle using this compound.

Experimental Workflow for Metabolomic Analysis

The following diagram outlines a typical workflow for a metabolomics experiment using this compound as a tracer.

Caption: A generalized workflow for metabolomic studies with this compound.

Conclusion

The natural abundance of deuterium is an unavoidable factor that influences the isotopic composition of even highly enriched compounds like this compound. For researchers in drug development and metabolic studies, a thorough understanding of this principle is not merely academic but a practical necessity for the design of robust experiments and the accurate interpretation of data. By employing rigorous analytical techniques such as quantitative NMR and high-resolution mass spectrometry, the isotopic distribution of this compound can be precisely characterized, thereby enhancing the reliability and reproducibility of scientific findings. This knowledge ultimately contributes to a more nuanced understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Isotopic Landscape: A Technical Guide to Sodium Acetate-d3 and Other Isotopic Labels

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, drug development, and proteomic analysis, isotopic labeling stands as a cornerstone technique for elucidating complex biological processes. The strategic substitution of atoms with their heavier, stable isotopes allows for the precise tracking and quantification of molecules within a biological system. Among the diverse array of isotopic labels, Sodium acetate-d3 (CD₃COONa) offers unique advantages and presents distinct characteristics when compared to other commonly used labels such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This in-depth technical guide provides a comprehensive overview of the key differences between this compound and other isotopic labels, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic and experimental workflows.

Core Distinctions: A Comparative Analysis

The choice of an isotopic label is a critical decision in experimental design, with implications for sensitivity, cost, and the potential for isotopic effects. This compound, where three hydrogen atoms on the methyl group are replaced by deuterium (²H or D), is frequently employed as a tracer for the acetyl-CoA pool, a central hub in cellular metabolism. Its primary competitors include ¹³C-labeled glucose and ¹³C- or ¹⁵N-labeled amino acids.

The Deuterium Kinetic Isotope Effect: A Double-Edged Sword

A paramount difference when utilizing deuterium labels lies in the Kinetic Isotope Effect (KIE) . The doubling of the mass of hydrogen when replaced by deuterium is a significant percentage change, leading to a more pronounced KIE compared to the substitution of carbon-12 with carbon-13 (an approximate 8% mass increase).[1] This means that reactions involving the cleavage of a C-H bond can be 6-10 times faster than the corresponding C-D bond cleavage.[1] This substantial effect can be a powerful tool for studying reaction mechanisms, as a significant KIE provides strong evidence that C-H bond breaking is a rate-limiting step in the reaction.[2] However, this can also be a drawback, as the altered reaction kinetics may not perfectly reflect the native biological process. In contrast, the KIE for ¹³C is significantly smaller, with reaction rates being only about 4% faster for ¹²C compared to ¹³C, making it less likely to perturb the biological system under investigation.[1]

Stability and Exchange Considerations

Another crucial aspect is the stability of the isotopic label. Deuterium labels, particularly those on heteroatoms or acidic carbons, can be susceptible to back-exchange with protium from solvents or the biological matrix. While the deuterium atoms in this compound are on a non-exchangeable carbon, this is a critical consideration for other deuterated compounds. ¹³C and ¹⁵N labels, on the other hand, are covalently bonded within the carbon skeleton or functional groups of the molecule and are generally considered highly stable, with no risk of exchange.[3]

Quantitative Data Summary

To facilitate a direct comparison, the following table summarizes key quantitative data for this compound and other commonly used isotopic labels.

| Property | This compound | Sodium acetate-¹³C₂ | L-Arginine-¹³C₆ | D-Glucose-¹³C₆ |

| Chemical Formula | CD₃COONa | ¹³C₂H₃NaO₂ | ¹³C₆H₁₄N₄O₂ | ¹³C₆H₁₂O₆ |

| Molecular Weight ( g/mol ) | 85.05[4][5] | 84.03 | 180.17 | 186.11 |

| Mass Shift from Unlabeled | +3.018 | +2.007 | +6.020 | +6.020 |

| Isotopic Purity (Typical) | >99 atom % D[6] | >99 atom % ¹³C | >99 atom % ¹³C | >99 atom % ¹³C |

| Kinetic Isotope Effect (kH/kD) | ~6-10 for C-H bond cleavage[1] | ~1.04 for ¹²C/¹³C[1] | N/A (¹³C label) | N/A (¹³C label) |

| Primary Applications | Metabolic tracing (Acetyl-CoA), Mass spectrometry standards[4][5] | Metabolic tracing, NMR | SILAC, Quantitative proteomics | Metabolic flux analysis |

Experimental Protocols

The successful application of isotopic labels hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments involving this compound and other isotopic labels.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound for Mass Spectrometry Analysis

This protocol outlines the steps for tracing the incorporation of deuterium from this compound into downstream metabolites in cultured cells.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (CD₃COONa)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid nitrogen

-

Centrifuge

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Methodology:

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of this compound (typically in the range of 0.5-5 mM).

-

Labeling: Remove the standard growth medium and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into cellular metabolites. The incubation time will vary depending on the metabolic pathway of interest and the cell type.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Immediately add ice-cold methanol to the culture dish to quench metabolic activity.

-

Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

-

Flash-freeze the samples in liquid nitrogen.

-

-

Sample Preparation for Mass Spectrometry:

-

Thaw the samples and centrifuge to pellet the cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the samples if necessary for GC-MS analysis.

-

-

Mass Spectrometry Analysis: Analyze the prepared samples using a mass spectrometer to detect and quantify the deuterium-labeled metabolites. The mass shift of +3 for the acetyl group will be indicative of incorporation from this compound.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with ¹³C-Arginine

This protocol describes the use of ¹³C-labeled arginine to quantitatively compare protein expression between two cell populations.

Materials:

-

Two populations of cultured cells

-

SILAC-specific cell culture medium (deficient in arginine and lysine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Arginine (¹²C₆)

-

"Heavy" L-Arginine-¹³C₆

-

L-Lysine (unlabeled)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin

-

LC-MS/MS system

Methodology:

-

Cell Culture Adaptation: Culture two separate populations of cells in the SILAC medium. For the "light" population, supplement the medium with "light" L-Arginine and unlabeled L-Lysine. For the "heavy" population, supplement with "heavy" L-Arginine-¹³C₆ and unlabeled L-Lysine.

-

Label Incorporation: Passage the cells for at least 5-6 cell divisions in their respective SILAC media to ensure near-complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: Apply the experimental condition to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (the "light" labeled cells).

-

Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Lyse the cells separately using a suitable lysis buffer.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion: Digest the combined protein mixture into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.

-

Data Analysis: Identify and quantify the peptide pairs that are identical in sequence but differ in mass due to the ¹³C-arginine label. The ratio of the peak intensities of the "heavy" and "light" peptides reflects the relative abundance of the protein in the two cell populations.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a key metabolic pathway where this compound is utilized as a tracer and a general workflow for isotopic labeling experiments.

Caption: A generalized experimental workflow for metabolic labeling studies.

Caption: Tracing deuterium from this compound through the Krebs Cycle.

Conclusion

The selection of an isotopic label is a nuanced decision that requires careful consideration of the experimental goals, the biological system under investigation, and the analytical techniques to be employed. This compound serves as a valuable tracer for the acetyl-CoA pool, offering a cost-effective means to study central carbon metabolism. However, researchers must be cognizant of the potential for kinetic isotope effects to influence reaction rates. In contrast, ¹³C and ¹⁵N labels provide a more stable and less perturbing alternative, albeit often at a higher cost. By understanding the key differences outlined in this guide, researchers can make informed decisions to design and execute robust and insightful isotopic labeling experiments, ultimately advancing our understanding of complex biological systems.

References

- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

The Role of Sodium Acetate-d3 in Metabolomics Research: A Technical Guide

Introduction

Stable isotope tracing is a powerful technique used to quantitatively investigate cellular metabolism.[1] Among the various tracers available, Sodium acetate-d3 (deuterated sodium acetate) has emerged as a critical tool for researchers, scientists, and drug development professionals. Acetate is a key metabolite that serves as a precursor for acetyl-Coenzyme A (acetyl-CoA), a central molecule in numerous anabolic and catabolic pathways.[1] By introducing this compound into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the activity of pathways involved in energy production, biosynthesis, and epigenetic regulation.[1] This guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of this compound in metabolomics research.

Core Applications of this compound in Metabolic Research

This compound provides a direct window into the metabolic fate of acetyl-CoA. Once it enters a cell, it is converted to deuterated acetyl-CoA by acetyl-CoA synthetase (ACSS).[2] This labeled acetyl-CoA then serves as a tracer for several fundamental metabolic processes.

De Novo Lipogenesis (DNL)

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process implicated in diseases like cancer, obesity, and non-alcoholic fatty liver disease (NAFLD).[3] this compound is a widely used tracer to measure DNL rates.[3] The deuterated acetyl-CoA is the primary two-carbon building block for fatty acid synthesis. The enzyme Fatty Acid Synthase (FASN) sequentially adds these labeled two-carbon units to a growing acyl chain.[3] By measuring the incorporation of deuterium into fatty acids like palmitate using mass spectrometry, researchers can quantify the contribution of de novo synthesis to the total fatty acid pool.[4]

Tricarboxylic Acid (TCA) Cycle Metabolism

The TCA cycle is a central hub for cellular energy production and the generation of biosynthetic precursors.[2] this compound offers a targeted approach to investigate pathways directly fed by acetyl-CoA.[4] The deuterated acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. Tracking the deuterium label through TCA cycle intermediates like citrate, α-ketoglutarate, and succinate provides insights into the cycle's activity and the contribution of acetate to cellular energy metabolism.[5] This is particularly useful for studying contexts where acetyl-CoA metabolism from sources other than glucose is of interest.[2]

Histone Acetylation and Epigenetics

This compound can also be used to investigate the contribution of acetate to the nuclear acetyl-CoA pool and its subsequent use for histone acetylation.[1] This provides valuable insights into the epigenetic regulation of gene expression, linking cellular metabolism directly to genomic control.[1]

Data Presentation: Comparative Analysis

The choice of experimental system and tracer profoundly impacts the data obtained. The following tables summarize key quantitative and qualitative differences.

Table 1: Comparison of this compound Application: In Vitro vs. In Vivo

| Parameter | In Vitro (Cultured Cells) | In Vivo (Rodent Models) | Key Considerations & Differences |

| Tracer Concentration | Typically 100 µM to 8 mM in culture medium.[5] | Intravenous infusion to achieve steady-state plasma concentrations (e.g., 4-5 mmol/L).[5] | In vitro concentrations can be precisely controlled, while in vivo levels are subject to systemic distribution and clearance.[5] |

| Primary Metabolic Fate | Incorporation into acetyl-CoA for the TCA cycle and de novo fatty acid synthesis.[5] | Primarily taken up by astrocytes in the brain for TCA cycle metabolism; also utilized in the liver for fatty acid synthesis.[5] | Cell-type specific metabolism is prominent in vivo, whereas in vitro studies often use homogenous cell populations.[5] |

| TCA Cycle Intermediates | High enrichment of citrate, α-ketoglutarate, and succinate is observed.[5] | Significant enrichment in glutamate and glutamine, reflecting neurotransmitter cycling in the brain.[5] | Systemic metabolism and intercellular shuttling of metabolites add complexity to in vivo studies. |

| Fatty Acid Synthesis | Readily labels newly synthesized fatty acids like palmitate.[5] | Demonstrates hepatic de novo lipogenesis contributing to VLDL-triglyceride production.[5] | Lipid transport and metabolism in different organs add complexity to in vivo fatty acid tracing.[5] |

Table 2: Tracer Comparison: this compound vs. [U-13C]glucose

| Feature | This compound (or 1,2-13C2) | [U-13C]glucose |

| Metabolic Entry Point | Converted directly to [1,2-13C]acetyl-CoA, which enters the TCA cycle.[2] | Undergoes glycolysis to produce [U-13C]pyruvate, which can enter the TCA cycle as acetyl-CoA or oxaloacetate.[2] |

| Primary Use | Targeted investigation of acetyl-CoA metabolism, especially from non-glycolytic sources, and its contribution to fatty acid synthesis.[2] | Provides a broad overview of central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[2][6] |

| Labeling Pattern | Leads to a distinct M+2 isotopologue in the first turn of the TCA cycle, offering a clear readout of acetyl-CoA entry.[4] | Results in a more complex labeling pattern in TCA cycle intermediates due to multiple entry points.[4] |

| Information Richness | Offers a more direct and potentially less complex analytical approach for specific questions about acetyl-CoA.[2] | Allows for a comprehensive analysis of glucose's contribution to overall cellular metabolism. |

Experimental Protocols and Workflow

A successful tracer study requires a well-designed experimental plan.[1] The following are generalized protocols for utilizing this compound.

Protocol 1: In Vitro 13C/D Metabolic Flux Analysis

This protocol outlines a general procedure for using labeled acetate to study cellular metabolism in culture.

-

Cell Culture and Medium Preparation:

-

Culture cells of interest to the desired confluency (typically mid-exponential growth phase) in standard growth medium.[5][7]

-

Prepare a labeling medium. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled acetate.[1] Supplement glucose-free and glutamine-free base medium with known concentrations of unlabeled glucose, glutamine, and the desired concentration of this compound (often 1-5 mM).[5][8]

-

-

Isotope Labeling:

-

Aspirate the standard growth medium and gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[5][8]

-

Add the pre-warmed labeling medium to the cells.[8]

-

Incubate the cells for a predetermined period to approach isotopic steady-state. This duration should be optimized for the specific cell line and experimental goals (typically 8-24 hours).[1][7]

-

-

Metabolite Quenching and Extraction:

-

To quench metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.[1][8]

-

Place the culture plate on dry ice and add a pre-chilled extraction solvent (e.g., -80°C 80% methanol).[7][8]

-

Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7][8]

-

Centrifuge the lysate at high speed (>13,000 x g) at 4°C to pellet cell debris and proteins.[1][8]

-

Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube and store at -80°C until analysis.[8]

-

Protocol 2: Sample Analysis by Mass Spectrometry (GC-MS/LC-MS)

-

Sample Preparation:

-

Dry the metabolite extracts completely using a vacuum concentrator.[1][5]

-

For GC-MS analysis, derivatize the dried extracts to make them volatile. A common agent is TBDMSTFA with 1% TBDMCS, followed by incubation at 70°C for 1 hour.[8]

-

For LC-MS analysis, reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile).[1]

-

-

Mass Spectrometry Analysis:

-

Data Analysis:

General Experimental Workflow

The workflow for a metabolomics experiment using this compound involves a multi-stage process from experimental design to computational analysis.[8]

This compound is an indispensable tool in modern metabolomics research, providing specific and quantitative insights into acetyl-CoA metabolism. Its application in tracing de novo lipogenesis and the TCA cycle has been crucial for understanding the metabolic rewiring in various diseases, particularly cancer.[3][9] By combining carefully designed experiments with powerful analytical platforms and computational modeling, researchers can leverage this compound to uncover novel disease mechanisms, identify new therapeutic targets, and elucidate the mode of action of developmental drugs.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Vitamin D regulation of energy metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling in Cell Culture Using Sodium Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Sodium acetate-d3 (deuterated acetate) is a powerful technique for tracing the metabolic fate of the acetyl-CoA pool in cultured cells. Acetyl-CoA is a central metabolite, serving as a primary building block for the biosynthesis of fatty acids and cholesterol, and also playing a crucial role in the tricarboxylic acid (TCA) cycle and histone acetylation. By introducing this compound into the cell culture medium, researchers can track the incorporation of deuterium into various downstream metabolites, providing quantitative insights into the activity of key metabolic pathways. These insights are invaluable for understanding cellular physiology in both normal and diseased states, such as cancer and metabolic disorders, and for elucidating the mechanism of action of novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in cell culture for metabolic labeling studies. It covers experimental design, cell culture and labeling procedures, metabolite extraction, and subsequent analysis by mass spectrometry.

Key Applications

-

De Novo Lipogenesis: Quantitatively measure the rate of new fatty acid and cholesterol synthesis from acetate. This is particularly relevant in cancer metabolism, where de novo lipogenesis is often upregulated to support rapid cell proliferation.[1][2]

-

Metabolic Flux Analysis (MFA): Determine the relative or absolute rates (fluxes) of metabolic pathways that utilize acetyl-CoA, such as the TCA cycle and fatty acid synthesis.[3]

-

Histone Acetylation Dynamics: Investigate the contribution of acetate to the nuclear acetyl-CoA pool and its subsequent use for histone acetylation, providing insights into epigenetic regulation of gene expression.

-

Drug Discovery and Development: Evaluate the on-target and off-target effects of drugs that modulate metabolic pathways involving acetyl-CoA.[4]

Data Presentation: Quantitative Isotopic Enrichment

The following tables summarize typical quantitative data obtained from metabolic labeling experiments using deuterated or 13C-labeled acetate in various cell lines. These values can serve as a reference for expected isotopic enrichment levels.

Table 1: Fractional Contribution of Acetate to the Acetyl-CoA Pool

| Cell Line | Condition | Fractional Contribution of Acetate to Acetyl-CoA (%) | Reference |

| A549 (Lung Carcinoma) | Normoxia (21% O2) | ~5% | [5] |

| A549 (Lung Carcinoma) | Hypoxia (1% O2) | ~25% | [5] |

| HCT116 (Colon Cancer) | Normoxia | Not a primary source | [6] |

| HCT116 (Colon Cancer) | Hypoxia | Increased utilization | [6] |

Table 2: Isotopic Enrichment in Fatty Acids from Labeled Acetate

| Cell Line | Labeled Precursor | Incubation Time (h) | Labeled Fatty Acid | Isotopic Enrichment (%) | Reference |

| Human Adipocytes | [1-¹³C]acetate (1 mM) | 14 days | Palmitate (16:0) | ~15% | [7] |

| Human Adipocytes | [1-¹³C]acetate (1 mM) | 14 days | Stearate (18:0) | ~12% | [7] |

| Human Adipocytes | [1-¹³C]acetate (1 mM) | 14 days | Oleate (18:1) | ~14% | [7] |

Experimental Protocols

Protocol 1: this compound Labeling in Adherent Mammalian Cells

This protocol provides a general framework for labeling adherent mammalian cells to trace the incorporation of the deuterium label into lipids and other metabolites.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (CD3COONa)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, ice-cold (for metabolite quenching)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding:

-

Seed cells in culture plates or flasks at a density that will result in approximately 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow for 24-48 hours in complete culture medium supplemented with standard FBS.

-

-

Preparation of Labeling Medium:

-

Prepare complete culture medium (e.g., DMEM) supplemented with dFBS. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled acetate.[8]

-

Prepare a stock solution of this compound in sterile water.

-

Add the this compound stock solution to the dFBS-containing medium to a final concentration typically ranging from 50 µM to 5 mM. The optimal concentration should be determined empirically for each cell line and experimental goal.[1]

-

-

Metabolic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with sterile PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a predetermined period. To achieve isotopic steady-state, an incubation time of 24-48 hours is often required.[8] For kinetic studies, shorter time points can be used.

-

-

Cell Harvesting and Metabolite Quenching:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.[8]

-

Place the culture dish on dry ice for 5-10 minutes to ensure rapid quenching.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protocol 2: Extraction of Polar Metabolites

Procedure:

-

Cell Lysate Collection: Collect the cell lysate from the harvesting step (Protocol 1, step 4).

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.[8]

-

Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

-

Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water).[8]

Protocol 3: Extraction and Analysis of Labeled Fatty Acids

Procedure:

-

Lipid Extraction:

-

Following cell harvesting and quenching (Protocol 1, step 4), perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

-

-

Saponification and Derivatization:

-

Saponify the extracted lipids to release free fatty acids by incubating with a methanolic base (e.g., 0.5 M NaOH in methanol) at 60°C for 1 hour.

-

Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acidic methanolysis.

-

-

GC-MS Analysis:

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The mass isotopomer distribution of each fatty acid is determined by monitoring the ion clusters corresponding to the unlabeled (M+0) and deuterated (M+n) forms.

-

Correct the raw data for the natural abundance of isotopes to determine the fractional enrichment of deuterium.

-

Visualization of Pathways and Workflows

Metabolic Pathway of Acetyl-CoA

The following diagram illustrates the central role of Acetyl-CoA in metabolism and the pathways traced by this compound.

Experimental Workflow for Metabolic Labeling

This diagram outlines the key steps of the experimental workflow for stable isotope tracing using this compound.

Concluding Remarks

The use of this compound for metabolic labeling in cell culture is a robust and informative technique for researchers in various fields. The protocols and data presented here provide a solid foundation for designing and executing successful stable isotope tracing experiments. Careful optimization of labeling conditions and appropriate analytical methods are critical for obtaining high-quality, reproducible data. The insights gained from these studies can significantly advance our understanding of cellular metabolism and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetate/acetyl-CoA metabolism associated with cancer fatty acid synthesis: overview and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Utilizing Sodium Acetate-d3 in Bacterial Cultivation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes within biological systems. Sodium acetate, deuterated at the methyl group (sodium acetate-d3), serves as an invaluable tracer for monitoring the flow of two-carbon units in bacterial metabolism. When provided as a carbon source, the deuterium-labeled acetyl-CoA derived from this compound is incorporated into various biomolecules, primarily fatty acids and intermediates of the tricarboxylic acid (TCA) cycle. This allows for the detailed investigation of biosynthetic pathways and the impact of genetic or environmental perturbations on cellular metabolism. These insights are crucial for understanding bacterial physiology, identifying novel antibiotic targets, and engineering microbes for biotechnological applications.

Principle of the Method

Bacteria capable of utilizing acetate as a carbon source will convert this compound into deuterated acetyl-CoA (acetyl-CoA-d3). This central metabolite then enters various anabolic and catabolic pathways. The deuterium atoms are subsequently incorporated into newly synthesized molecules. By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the extent and position of deuterium incorporation can be precisely measured. This data provides a quantitative measure of the metabolic activity of the pathways utilizing acetyl-CoA.

Applications

-